6-Isopropoxypyridine-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

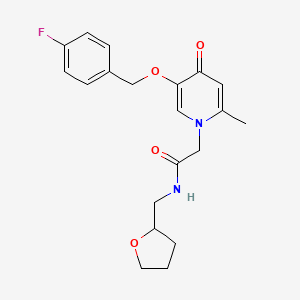

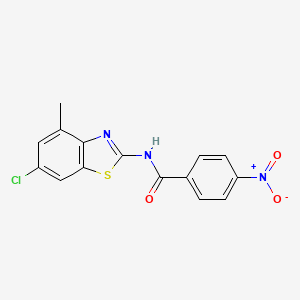

6-Isopropoxypyridine-3-sulfonyl chloride is a chemical compound with the formula C8H10ClNO3S and a molecular weight of 235.69 . It is used in laboratory chemicals.

Synthesis Analysis

The synthesis of pyridine-3-sulfonyl chlorides, which are intermediates to 6-Isopropoxypyridine-3-sulfonyl chloride, involves two main methods: sulfonation of the corresponding pyridines and diazotation of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group . The synthesis of pyridine-3-sulfonyl chloride is carried out by taking 3-aminopyridine as the initial raw material, separating out intermediate fluoboric acid diazonium salt, and carrying out sulfonyl chlorination reaction .Chemical Reactions Analysis

Pyridine-3-sulfonyl chlorides, including 6-Isopropoxypyridine-3-sulfonyl chloride, are generally synthesized by two methods: sulfonation of the corresponding pyridines and diazotation of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group . In this process, intermediate pyridine-3-sulfonyl chlorides are formed, which are then hydrolyzed to sulfonic acids .Physical And Chemical Properties Analysis

6-Isopropoxypyridine-3-sulfonyl chloride is a liquid with a refractive index of 1.556 and a density of 1.460 g/mL at 25 °C .Scientific Research Applications

Synthesis and Chemical Reactions

Ionic Liquid Synthesis : 1-Sulfopyridinium chloride, a related compound, has been utilized as an efficient and recyclable ionic liquid for the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones. This involves a modified Biginelli reaction using one-pot three-component condensation under solvent-free conditions (Velpula et al., 2015).

Oxidative Reaction with Amines : 2-Aminopyridine-3-sulfonyl chlorides, closely related to 6-isopropoxypyridine-3-sulfonyl chloride, can react with tertiary amines in the presence of air, leading to the production of sulfonylethenamines. This process involves dual roles of the sulfonyl chloride in promoting oxidation and trapping the resulting enamine (Wei et al., 2016).

Catalytic Processes : Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines has been reported, where sulfonyl chlorides, similar to 6-isopropoxypyridine-3-sulfonyl chloride, are used. This process enables selective catalytic sulfonation at atypical regioselectivity (Saidi et al., 2011).

Pharmaceutical Research

Antimicrobial Activity : Pyridazinyl sulfonamide derivatives, synthesized using related sulfonyl chlorides, have shown significant antibacterial activities against various bacterial strains including E. coli and Staphylococcus aureus (Mohamed, 2007).

Antimalarial and Antibacterial Effects : Quinazolinesulfonamides, synthesized through a process involving chlorosulfonation similar to that which might use 6-isopropoxypyridine-3-sulfonyl chloride, have been studied for their antimalarial and antibacterial activities. Such compounds were synthesized from quinazolinediamine using sulfonyl chloride treatment (Elslager et al., 1984).

Folate Antagonists in Medicinal Chemistry : Folate antagonists, including 2,4-diamino-6-quinazolinesulfonamides, were developed using a synthesis process involving sulfonyl chlorides. These compounds showed notable antimalarial activity, indicating the potential use of related sulfonyl chlorides in medicinal chemistry (Elslager et al., 1984).

Safety and Hazards

The safety data sheet for Pyridine-3-sulfonyl chloride indicates that it is a hazardous substance. It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name |

6-propan-2-yloxypyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO3S/c1-6(2)13-8-4-3-7(5-10-8)14(9,11)12/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHASNBEFLVLRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Isopropoxypyridine-3-sulfonyl chloride | |

CAS RN |

899424-91-0 |

Source

|

| Record name | 6-(propan-2-yloxy)pyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Chlorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2408355.png)

![N-[(3-Chloropyrazin-2-yl)methyl]-2-phenylsulfanylbutanamide](/img/structure/B2408358.png)

![N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2408362.png)

![3,3-dimethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2408376.png)

![N-[cyano(2-fluorophenyl)methyl]-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide](/img/structure/B2408377.png)